molecular formula C16H22Cl2Hf B3149010 Hafnium(4+);2-propan-2-ylcyclopenta-1,3-diene;dichloride CAS No. 66349-80-2

Hafnium(4+);2-propan-2-ylcyclopenta-1,3-diene;dichloride

Cat. No.: B3149010
CAS No.: 66349-80-2
M. Wt: 463.7 g/mol
InChI Key: JLBDCKZHXIMIPW-UHFFFAOYSA-L
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Description

Hafnium(4+);2-propan-2-ylcyclopenta-1,3-diene;dichloride, also known as bis(isopropylcyclopentadienyl)hafnium dichloride, is an organometallic compound with the chemical formula Hf(C5H7)(iPr)2Cl2. This compound is part of the metallocene family, which are compounds typically consisting of a metal and two cyclopentadienyl anions. It is used in various chemical processes and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hafnium(4+);2-propan-2-ylcyclopenta-1,3-diene;dichloride typically involves the reaction of hafnium tetrachloride with 2-propan-2-ylcyclopenta-1,3-diene in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products. The product is then purified by recrystallization or sublimation to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then packaged and stored under inert conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Hafnium(4+);2-propan-2-ylcyclopenta-1,3-diene;dichloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various organic halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions[4][4].

Major Products

The major products formed from these reactions include hafnium oxides, reduced hafnium compounds, and substituted hafnium complexes. These products have various applications in materials science and catalysis[5][5].

Scientific Research Applications

Hafnium(4+);2-propan-2-ylcyclopenta-1,3-diene;dichloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Bis(cyclopentadienyl)hafnium dichloride
  • Bis(ethylcyclopentadienyl)hafnium dichloride
  • Bis(pentamethylcyclopentadienyl)hafnium dichloride

Uniqueness

Hafnium(4+);2-propan-2-ylcyclopenta-1,3-diene;dichloride is unique due to its specific ligand structure, which imparts distinct reactivity and stability compared to other hafnium metallocenes. The presence of the isopropyl groups enhances its solubility and modifies its electronic properties, making it suitable for specialized applications in catalysis and materials science.

Properties

CAS No.

66349-80-2

Molecular Formula

C16H22Cl2Hf

Molecular Weight

463.7 g/mol

IUPAC Name

hafnium(4+);2-propan-2-ylcyclopenta-1,3-diene;dichloride

InChI

InChI=1S/2C8H11.2ClH.Hf/c2*1-7(2)8-5-3-4-6-8;;;/h2*3,5,7H,4H2,1-2H3;2*1H;/q2*-1;;;+4/p-2

InChI Key

JLBDCKZHXIMIPW-UHFFFAOYSA-L

SMILES

CC(C)C1=[C-]CC=C1.CC(C)C1=[C-]CC=C1.[Cl-].[Cl-].[Hf+4]

Canonical SMILES

CC(C)C1=[C-]CC=C1.CC(C)C1=[C-]CC=C1.[Cl-].[Cl-].[Hf+4]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hafnium(4+);2-propan-2-ylcyclopenta-1,3-diene;dichloride
Reactant of Route 2
Hafnium(4+);2-propan-2-ylcyclopenta-1,3-diene;dichloride
Reactant of Route 3
Hafnium(4+);2-propan-2-ylcyclopenta-1,3-diene;dichloride
Reactant of Route 4
Hafnium(4+);2-propan-2-ylcyclopenta-1,3-diene;dichloride
Reactant of Route 5
Hafnium(4+);2-propan-2-ylcyclopenta-1,3-diene;dichloride
Reactant of Route 6
Hafnium(4+);2-propan-2-ylcyclopenta-1,3-diene;dichloride

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